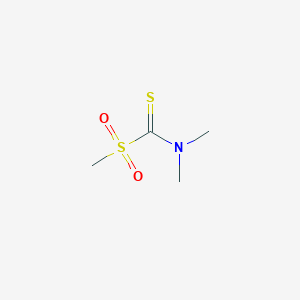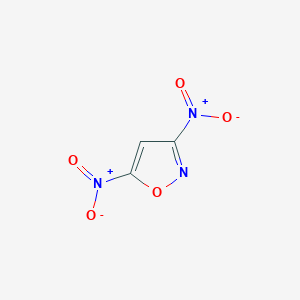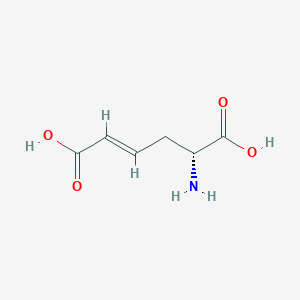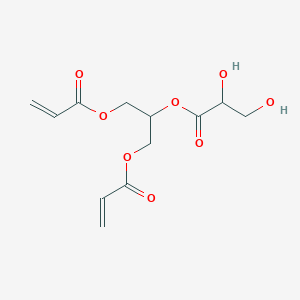
Propylene glycol glycerolate diacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propylene glycol glycerolate diacrylate is a multifunctional monomer commonly used in the production of polymers. It is known for its ability to form cross-linked networks, which enhance the mechanical properties of the resulting materials. This compound is particularly valued in industries such as pharmaceuticals, coatings, and adhesives due to its versatility and effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propylene glycol glycerolate diacrylate is typically synthesized through the esterification of propylene glycol with acrylic acid in the presence of a catalyst. The reaction involves heating the mixture to a specific temperature range, usually between 70-115°C, and maintaining these conditions for several hours to ensure complete esterification . The process may also involve the use of polymerization inhibitors to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous reactors to maintain consistent reaction conditions and improve yield. The mixture is typically washed with soda water and sodium chloride solutions to remove impurities, followed by separation and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Propylene glycol glycerolate diacrylate primarily undergoes addition reactions, particularly in the formation of polymer networks. It can react with various amines and other compounds to form cross-linked structures .
Common Reagents and Conditions: Common reagents used in reactions with this compound include tri-functional amines and other cross-linking agents. These reactions are often carried out in solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to facilitate the formation of homogeneous polymer networks .
Major Products: The major products formed from reactions involving this compound are typically cross-linked polymers with enhanced mechanical properties. These polymers are used in various applications, including coatings, adhesives, and biomedical devices .
Scientific Research Applications
Propylene glycol glycerolate diacrylate has a wide range of scientific research applications. It is used as a cross-linking agent in the synthesis of polymer networks, which are essential in the development of advanced materials for coatings, adhesives, and biomedical devices . Additionally, it serves as a support material in solid-phase peptide synthesis, where its unique properties facilitate the efficient synthesis of complex peptides .
Mechanism of Action
The mechanism of action of propylene glycol glycerolate diacrylate involves its ability to form cross-linked networks through addition reactions. The compound’s molecular structure, which includes multiple reactive acrylate groups, allows it to interact with various cross-linking agents and form stable polymer networks. These networks enhance the mechanical properties of the resulting materials, making them suitable for a wide range of applications .
Comparison with Similar Compounds
Similar Compounds:
- Ethylene glycol diacrylate
- Polypropylene glycol diacrylate
- Ethylene glycol dimethacrylate
- Polypropylene glycol dimethacrylate
Uniqueness: Compared to similar compounds, propylene glycol glycerolate diacrylate offers unique advantages in terms of its reactivity and the mechanical properties of the resulting polymers. Its ability to form highly cross-linked networks makes it particularly valuable in applications requiring enhanced durability and stability .
Properties
Molecular Formula |
C12H16O8 |
|---|---|
Molecular Weight |
288.25 g/mol |
IUPAC Name |
1,3-di(prop-2-enoyloxy)propan-2-yl 2,3-dihydroxypropanoate |
InChI |
InChI=1S/C12H16O8/c1-3-10(15)18-6-8(7-19-11(16)4-2)20-12(17)9(14)5-13/h3-4,8-9,13-14H,1-2,5-7H2 |
InChI Key |
QGKBQQSEWHTVGV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCC(COC(=O)C=C)OC(=O)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


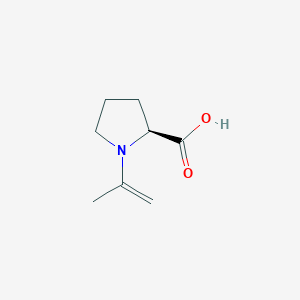
![(Bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(II)](/img/structure/B13818985.png)
![Acetic acid,2-chloro-2-[2-(4-chlorophenyl)hydrazinylidene]-, methyl ester](/img/structure/B13818987.png)
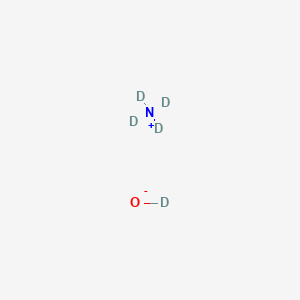

![(1S)-3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13819018.png)
![1-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13819026.png)
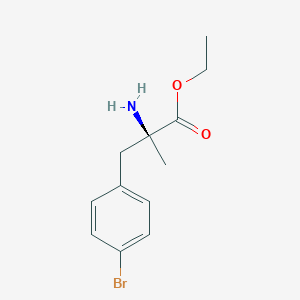
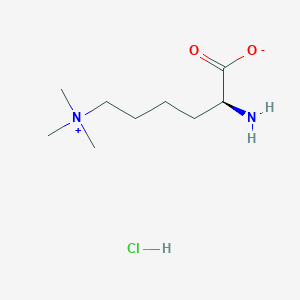
![3H,5H-2,6-Methano-1H-imidazo[1,5-c]imidazol-7a(7H)-amine(9CI)](/img/structure/B13819043.png)
![1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13819045.png)
